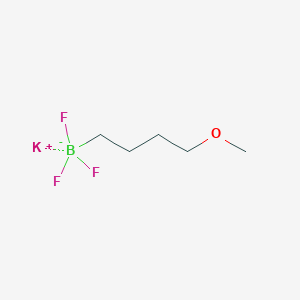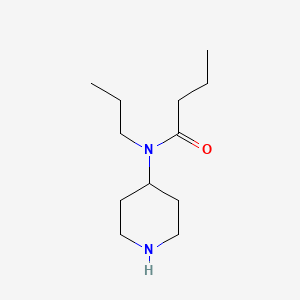
1-(Tetrahydro-2-furanyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to an oxolane (tetrahydrofuran) ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of an oxolane derivative. One common method is the reaction of oxolane with a suitable cyclopropanation reagent, such as diazomethane or a carbenoid, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane or lactone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxirane or lactone derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Cyclopropane derivatives: Compounds with cyclopropane rings and various substituents.
Oxolane derivatives: Compounds with oxolane rings and different functional groups.
Uniqueness
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c9-6-8(3-4-8)7-2-1-5-10-7/h7H,1-5H2 |
Clave InChI |
GCXKOWFXUIQZPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)





![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)



